Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride
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Overview
Description
Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride is a synthetic organic compound that belongs to the benzofuran class. This compound is characterized by its complex structure, which includes a benzofuran core, a piperidine ring, and various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile on the benzofuran core.
Functional Group Modifications: Various functional groups, such as hydroxyl and ester groups, are introduced through standard organic reactions like esterification, hydroxylation, and others.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Various electrophiles like alkyl halides, acyl chlorides, etc.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: Similar structure but lacks the piperidine ring.
Methyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride is unique due to the presence of both the piperidine ring and the benzofuran core, which confer specific chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4.ClH/c1-3-22-18(21)16-12(2)23-15-8-7-14(20)13(17(15)16)11-19-9-5-4-6-10-19;/h7-8,20H,3-6,9-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHAMQPKPZODLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCCCC3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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